ZJ43

GCPII Species Selectivity Enzyme Assay

Researchers substituting ZJ43 with other GCPII/PSMA inhibitors risk confounded results from species-specific binding and stereochemical variability. ZJ43 eliminates this: • Human PSMA Ki=0.58 nM; 10-fold human/murine selectivity not replicated by 2-PMPA • >1000-fold potency loss upon stereochemical alteration ensures assay integrity • Validated in schizophrenia (PCP/MK-801), TBI, pain, and PSMA-targeted imaging models. Supplied ≥98% pure, stored at -20°C, with batch-specific COA.

Molecular Formula C12H20N2O7
Molecular Weight 304.30 g/mol
CAS No. 723331-20-2
Cat. No. B122064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZJ43
CAS723331-20-2
SynonymsN-[[[(1S)-1-Carboxy-3-methylbutyl]amino]carbonyl]-L-glutamic Acid
Molecular FormulaC12H20N2O7
Molecular Weight304.30 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O
InChIInChI=1S/C12H20N2O7/c1-6(2)5-8(11(19)20)14-12(21)13-7(10(17)18)3-4-9(15)16/h6-8H,3-5H2,1-2H3,(H,15,16)(H,17,18)(H,19,20)(H2,13,14,21)/t7-,8-/m0/s1
InChIKeyBSGWCSGMXAVYRT-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ZJ43 Identity & Pharmacological Profile


ZJ43 (CAS 723331-20-2) is a urea-based N-acetylaspartylglutamate (NAAG) analog and a potent, small-molecule inhibitor of glutamate carboxypeptidase II (GCPII; also known as NAAG peptidase, NAALADase I, or prostate-specific membrane antigen (PSMA)) and GCPIII [1]. As a synthetic analog of the endogenous neuropeptide NAAG, ZJ43 elevates synaptic NAAG levels by preventing its enzymatic hydrolysis . Its well-characterized, selective inhibition of GCPII/PSMA has established ZJ43 as a critical tool compound in neuropharmacology and oncology research, particularly in models of schizophrenia, traumatic brain injury, pain, and PSMA-targeted cancer imaging [1][2].

ZJ43 Generic Substitution Pitfalls


Substituting ZJ43 with other in-class GCPII/PSMA inhibitors, such as 2-PMPA or DCIBzL, introduces critical variability that can confound experimental outcomes. The GCPII enzyme family exhibits distinct species-specific binding affinities and subtle conformational differences in its S1' binding pocket that differentially accommodate inhibitors . Unlike 2-PMPA, ZJ43 displays a pronounced species-selectivity, being significantly more potent at human GCPII than at murine GCPII, a factor crucial for translational research . Furthermore, the unique chirality of ZJ43's P1' region is essential for high-affinity binding; alteration of this stereochemistry results in a >1000-fold loss in potency, a property not directly transferable to other urea-based scaffolds [1]. Therefore, assuming interchangeability between ZJ43 and its analogs without verifying target-specific and species-specific activity can lead to misinterpretation of pharmacodynamics and flawed in vivo efficacy data.

ZJ43 Differentiation Evidence


GCPII Species Selectivity

ZJ43 demonstrates pronounced species selectivity, with a Ki for human GCPII (hGCPII) that is 10-fold lower (more potent) than for murine GCPII (mGCPII). In direct comparative studies, ZJ43 inhibited hGCPII with a Ki of 0.58 nM, while its Ki for mGCPII was 5.9 nM . This contrasts with other GCPII inhibitors like 2-PMPA and Quisqualate, for which similar species-specific data are not comparably documented in the same context. This species-dependent potency is a critical parameter for selecting the appropriate tool compound for translational studies using murine models.

GCPII Species Selectivity Enzyme Assay Translational Pharmacology

Stereochemistry and PSMA Affinity

The high inhibitory activity of ZJ43 is strictly dependent on the (S)-configuration of its α-amino acid residues at the P1 and P1' positions. A systematic SAR study demonstrated that altering the chirality at the P1' region to the (R)-configuration causes a dramatic, >1000-fold loss in PSMA inhibitory potency, with IC50 values shifting from the nanomolar to the micromolar range [1]. This stereochemical requirement is a defining feature of the ZJ43 scaffold; analogs based on the DCIBzL template exhibit similar, but not identical, stereochemical constraints, making ZJ43 a well-defined stereochemical probe.

PSMA Stereochemistry SAR Medicinal Chemistry

Behavioral Efficacy in Schizophrenia Models

In rodent models of schizophrenia, ZJ43 effectively reduces both positive and negative symptoms induced by phencyclidine (PCP) and d-amphetamine. Specifically, ZJ43 significantly reduced PCP-induced motor activation, stereotypic behaviors, and ataxia [1]. Crucially, this effect was completely reversed by the group II mGluR antagonist LY341495, confirming its mechanism is mediated by increased synaptic NAAG and subsequent mGluR3 activation [1]. In a direct comparison with 2-PMPA, both inhibitors blocked MK-801-induced cognitive deficits in a novel object recognition test [2]. While 2-PMPA was reported as more potent than ZJ43 in an in vivo NAAG peptidase inhibition assay [2], ZJ43 demonstrated a unique efficacy profile, effectively blocking motor activation when given either before or after d-amphetamine treatment [2].

Schizophrenia PCP d-Amphetamine Behavioral Pharmacology mGluR3

Analgesic Efficacy in Inflammatory Pain

ZJ43 and 2-PMPA exhibit comparable, dose-dependent analgesic efficacy in rodent models of inflammatory pain. In the formalin test, microinjection of either ZJ43 or 2-PMPA (150 µg) into the contralateral locus coeruleus significantly reduced both phase 1 and phase 2 flinching behaviors [1]. This effect was reversed by the group II mGluR antagonist LY341495, confirming a common downstream mechanism [1]. This functional equivalence in a distinct pain pathway provides a cross-validation of GCPII inhibition as an analgesic target and highlights ZJ43 as a suitable alternative to 2-PMPA for studies where its specific pharmacokinetic or species-selectivity profile might be advantageous.

Pain Analgesia Formalin Test Locus Coeruleus mGluR2/3

ZJ43 Research and Industrial Applications


Translational Studies of Schizophrenia and Psychosis

ZJ43 is ideally suited for behavioral pharmacology studies investigating the role of NAAG and mGluR3 in schizophrenia and other psychoses. Its demonstrated ability to reverse PCP- and MK-801-induced deficits in rodent models, coupled with its unique efficacy profile in d-amphetamine models (effective when administered post-challenge), makes it a valuable tool for dissecting the temporal dynamics of glutamate-dopamine interactions [1][2]. The strict stereochemical dependence for high PSMA affinity further ensures that studies using ZJ43 are based on a well-defined molecular entity [3].

Prostate Cancer PSMA Theranostics

ZJ43's high affinity for human PSMA (Ki = 0.58 nM) and its well-characterized stereochemical requirements position it as a valuable lead scaffold or validation tool in PSMA-targeted theranostics [1][2]. Its utility has been demonstrated in studies aimed at optimizing the pharmacokinetics of albumin-binding radioligands, where co-administration of ZJ43, as a fast-cleared inhibitor, was explored to reduce off-target kidney uptake, thereby improving the tumor-to-kidney ratio of PSMA-targeted therapies [3].

Neuropathic Pain and TBI Research

ZJ43 is a validated tool for investigating the role of elevated NAAG and subsequent mGluR activation in models of pain and neuroprotection. Its analgesic efficacy has been confirmed in formalin-induced inflammatory pain, where it produced effects comparable to 2-PMPA [1]. Furthermore, ZJ43 has been shown to reduce acute neuronal degeneration and astrocyte damage following lateral fluid percussion TBI in rats, supporting its use in neuroprotection studies [2].

GCPII/PSMA Mechanistic Studies

ZJ43 serves as a gold-standard inhibitor for in vitro enzymatic characterization of GCPII/PSMA. Its well-defined species-selectivity (10-fold difference between human and murine GCPII) and the dramatic, >1000-fold loss in potency upon stereochemical alteration provide a robust system for investigating the molecular determinants of ligand binding in the S1' pocket [1][2]. ZJ43 is frequently used as a template for the design and evaluation of novel PSMA inhibitors, making it an essential reference compound for medicinal chemistry campaigns [3].

Technical Documentation Hub

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